![molecular formula C11H19BrO2 B14467546 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 73777-22-7](/img/structure/B14467546.png)
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes a bromine atom, two oxygen atoms, and a spiro linkage, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the spiro compound. The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The spiro structure allows for addition reactions at the double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Lacks the bromine atom but shares the spiro structure.
1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but different functional groups.
1,3-Dioxane-1,3-dithiane Spiranes: Contains sulfur atoms in the spiro structure.
Uniqueness
7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties compared to its analogs .
Eigenschaften
CAS-Nummer |
73777-22-7 |
|---|---|
Molekularformel |
C11H19BrO2 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
11-bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)7-13-11(14-8-10)6-4-3-5-9(11)12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
FDCCXZNZAXKOSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(CCCCC2Br)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


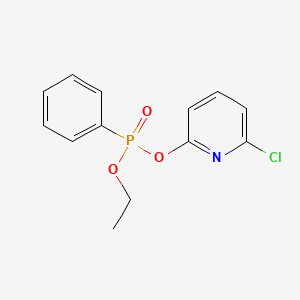
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
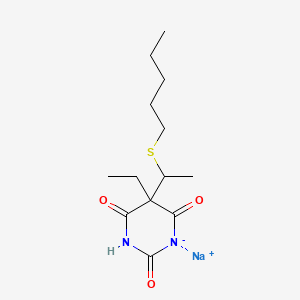
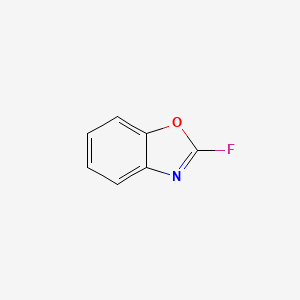
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
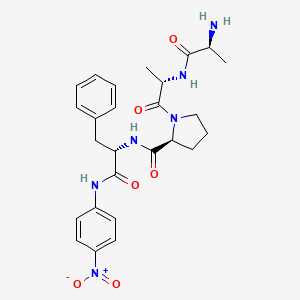
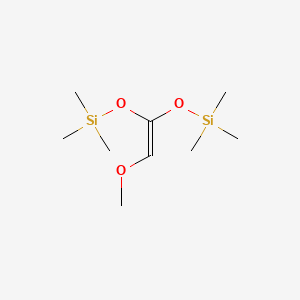

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
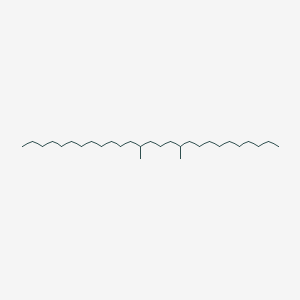

![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
